molecular formula C14H14Cl2N2O B1627016 2,6-dichloro-N-(1-cyanocyclohexyl)benzamide CAS No. 912763-58-7

2,6-dichloro-N-(1-cyanocyclohexyl)benzamide

Cat. No.: B1627016
CAS No.: 912763-58-7
M. Wt: 297.2 g/mol
InChI Key: RSZGTOVNWFWFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-(1-cyanocyclohexyl)benzamide is a small molecule compound with the molecular formula C14H14Cl2N2O and a molecular weight of 297.2 g/mol. This compound has been widely researched for its potential therapeutic applications in various fields, including cancer treatment, neurological diseases, and inflammatory disorders.

Preparation Methods

The synthesis of 2,6-dichloro-N-(1-cyanocyclohexyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 1-cyanocyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

2,6-dichloro-N-(1-cyanocyclohexyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential to modulate biological pathways and its effects on cellular processes.

    Medicine: Research has focused on its potential therapeutic applications, particularly in cancer treatment, where it has shown promise in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(1-cyanocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in cellular signaling pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death).

Comparison with Similar Compounds

2,6-dichloro-N-(1-cyanocyclohexyl)benzamide can be compared with other similar compounds, such as:

    This compound: This compound is unique due to its specific structure and the presence of both chloro and cyano groups, which contribute to its distinct chemical and biological properties.

    Fluopicolide: Another benzamide derivative used as a fungicide in agriculture.

    Other benzamide derivatives: Various benzamide derivatives are used in different applications, including pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2,6-dichloro-N-(1-cyanocyclohexyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O/c15-10-5-4-6-11(16)12(10)13(19)18-14(9-17)7-2-1-3-8-14/h4-6H,1-3,7-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZGTOVNWFWFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587603
Record name 2,6-Dichloro-N-(1-cyanocyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-58-7
Record name 2,6-Dichloro-N-(1-cyanocyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-N-(1-cyanocyclohexyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-N-(1-cyanocyclohexyl)benzamide
Reactant of Route 3
Reactant of Route 3
2,6-dichloro-N-(1-cyanocyclohexyl)benzamide
Reactant of Route 4
Reactant of Route 4
2,6-dichloro-N-(1-cyanocyclohexyl)benzamide
Reactant of Route 5
Reactant of Route 5
2,6-dichloro-N-(1-cyanocyclohexyl)benzamide
Reactant of Route 6
Reactant of Route 6
2,6-dichloro-N-(1-cyanocyclohexyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.